Nicotinic Acid Riboside-d4 Methyl Ester Triflate
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Overview
Description
Nicotinic Acid Riboside-d4 Methyl Ester Triflate is a stable isotope-labeled compound used primarily in biochemical and pharmaceutical research. It is a derivative of nicotinic acid riboside, which is a form of vitamin B3. The compound is often utilized in studies involving metabolic pathways and the synthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinic Acid Riboside-d4 Methyl Ester Triflate typically involves the deuteration of nicotinic acid riboside followed by esterification and triflation. The process includes:
Deuteration: Introduction of deuterium atoms into the nicotinic acid riboside molecule.
Esterification: Conversion of the carboxylic acid group into a methyl ester.
Triflation: Introduction of the triflate group to enhance the compound’s stability and reactivity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Nicotinic Acid Riboside-d4 Methyl Ester Triflate undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms under specific conditions.
Reduction: Reduction to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where the triflate group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of nicotinic acid riboside, which are used in further biochemical studies .
Scientific Research Applications
Nicotinic Acid Riboside-d4 Methyl Ester Triflate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of nicotinic acid riboside derivatives.
Biology: Employed in studies of metabolic pathways, particularly those involving NAD+ synthesis.
Medicine: Investigated for its potential therapeutic effects in conditions related to NAD+ deficiency, such as neurodegenerative diseases.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals .
Mechanism of Action
The mechanism of action of Nicotinic Acid Riboside-d4 Methyl Ester Triflate involves its conversion to nicotinamide riboside and subsequently to NAD+. This conversion is facilitated by specific enzymes in the body, such as nicotinamide riboside kinases. NAD+ plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and cell signaling .
Comparison with Similar Compounds
Nicotinamide Riboside-d4 Triflate: Another stable isotope-labeled compound used in similar research applications.
Nicotinic Acid Riboside Methyl Ester Triflate: The non-deuterated version of the compound
Uniqueness: Nicotinic Acid Riboside-d4 Methyl Ester Triflate is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research involving metabolic pathways and NAD+ synthesis .
Properties
Molecular Formula |
C13H16F3NO9S |
---|---|
Molecular Weight |
423.35 g/mol |
IUPAC Name |
methyl 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H16NO6.CHF3O3S/c1-18-12(17)7-3-2-4-13(5-7)11-10(16)9(15)8(6-14)19-11;2-1(3,4)8(5,6)7/h2-5,8-11,14-16H,6H2,1H3;(H,5,6,7)/q+1;/p-1/t8-,9-,10-,11-;/m1./s1/i2D,3D,4D,5D; |
InChI Key |
VIOOBHRPBYGYGY-UDNSRRRZSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)OC)[2H].C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
COC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)CO)O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
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